Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
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Overview
Description
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Ion Channels: The compound might influence ion channel activity, altering cellular signaling.
Comparison with Similar Compounds
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
4-Fluoropiperidine-1-carboxylate: Lacks the aminomethyl and methylbenzyl groups, which may affect its pharmacological properties.
4-Methylpiperidine-1-carboxylate: Lacks the fluorine and aminomethyl groups, leading to different chemical reactivity and biological activity.
4-Aminomethylpiperidine-1-carboxylate: Lacks the fluorine and methylbenzyl groups, which could influence its mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21FN2O2 |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
(4-methylphenyl)methyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-11-2-4-12(5-3-11)10-20-15(19)18-7-6-13(8-17)14(16)9-18/h2-5,13-14H,6-10,17H2,1H3/t13-,14-/m0/s1 |
InChI Key |
COWPAITVMXHKRU-KBPBESRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@H]([C@H](C2)F)CN |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CN |
Origin of Product |
United States |
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